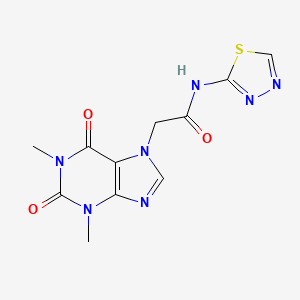

![molecular formula C22H19N3O2 B5513216 2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)

2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Schiff bases are a category of organic compounds characterized by a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. These compounds are typically formed from the condensation of an amine with a carbonyl compound. The interest in Schiff bases, including those derived from naphthyl and indolyl moieties, stems from their versatile chemical properties and applications in catalysis, the synthesis of coordination compounds, and potential biological activities.

Synthesis Analysis

The synthesis of Schiff bases like 2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide generally involves a condensation reaction between an amine and an aldehyde or ketone. For instance, the synthesis of a related compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was achieved through the reaction of 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde, showcasing the typical approach for synthesizing Schiff bases (Yathirajan et al., 2007).

科学的研究の応用

Synthesis and Characterization

Research has led to the synthesis and characterization of various derivatives related to 2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide. These compounds are synthesized through a series of chemical reactions, starting from basic materials such as o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid. The final compounds are characterized by IR, NMR, Mass spectrometry, and elemental analysis, indicating the complexity and precision involved in their synthesis (Salahuddin et al., 2014).

Anticancer Evaluation

The synthesized compounds, including derivatives of the mentioned chemical, have been subjected to in vitro anticancer evaluations. These studies are conducted using NCI 60 Cell screen at a single high dose on various panel/cell lines, with some compounds showing moderate to significant activity against cancer cell lines, particularly breast cancer (Salahuddin et al., 2014).

Antimicrobial Activity

Another aspect of research on these compounds includes their evaluation for antimicrobial activity. Novel compounds synthesized from 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide have been tested for their antimicrobial properties, showcasing the potential therapeutic applications of these chemical derivatives (M. Mahmoud et al., 2017).

Nonlinear Optical Properties

The research has also extended to studying the nonlinear optical properties of certain hydrazones, including derivatives of the chemical of interest. These studies aim to evaluate the potential of these compounds in optical device applications, such as optical limiters and switches, highlighting their significance beyond biological applications (K. Naseema et al., 2010).

Interaction with Metal Ions

Additionally, there's research on the interaction of anti-inflammatory drugs, including related compounds, with metal ions like Zn(II), Cd(II), and Pt(II). These studies provide insights into the potential medicinal chemistry applications of these compounds and their complexes (C. Dendrinou-Samara et al., 1998).

特性

IUPAC Name |

2-(1H-indol-3-yl)-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-27-19-9-8-16-10-15(6-7-17(16)11-19)13-24-25-22(26)12-18-14-23-21-5-3-2-4-20(18)21/h2-11,13-14,23H,12H2,1H3,(H,25,26)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKHPUQOYFEBGE-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=NNC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)/C=N/NC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)

![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)

![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5513163.png)

![N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5513164.png)

![4-[4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5513168.png)

![3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5513179.png)

![N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5513197.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)

![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)

![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)